molecular formula C6H5F2NS B132056 6-Amino-2,3-difluorobenzenethiol CAS No. 143163-90-0

6-Amino-2,3-difluorobenzenethiol

Cat. No.: B132056
CAS No.: 143163-90-0
M. Wt: 161.17 g/mol
InChI Key: BKCUATSGRVPZAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2,3-difluorobenzenethiol (CAS 143163-90-0) is a fluorinated aromatic compound that serves as a versatile and valuable building block in medicinal and organic chemistry. Its molecular structure incorporates two highly reactive functional groups—an aromatic thiol (-SH) and an aromatic amino group (-NH₂)—on a difluorinated benzene ring, enabling diverse chemical modifications and providing a tunable electronic profile for specific research applications . The presence of fluorine atoms can significantly alter the molecule's lipophilicity, metabolic stability, and binding affinity, which are critical parameters in drug design . The primary research value of this compound lies in its use as a precursor for the synthesis of complex heterocycles and biologically active molecules. Notably, thiol-functionalized scaffolds are key intermediates in developing novel benzosiloxaboroles, an emerging class of compounds with promising antibacterial activity against strains such as Staphylococcus aureus (including methicillin-resistant MRSA) and certain yeast . The thiol group acts as a potent nucleophile, allowing for efficient conjugation via reactions like thiol-Michael addition or nucleophilic substitution to introduce carbonyl, ester, amide, sulfonyl, and other functional groups . Researchers can exploit this chemistry to create libraries of derivatives for structure-activity relationship (SAR) studies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-2,3-difluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NS/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCUATSGRVPZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)S)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593738
Record name 6-Amino-2,3-difluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143163-90-0
Record name 6-Amino-2,3-difluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry for 6 Amino 2,3 Difluorobenzenethiol

Strategies for Regioselective Functionalization of Difluorobenzene Rings

The arrangement of substituents on the difluorobenzene ring is critical and is achieved through modern synthetic organic chemistry techniques.

Directed Ortho-Metalation Approaches from Related Difluorobenzene Precursors

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.caorganic-chemistry.org The resulting aryllithium intermediate can then react with various electrophiles to introduce a desired functional group with high precision. wikipedia.org

In the context of synthesizing derivatives of difluorobenzene, a suitable DMG can guide the lithiation to a specific carbon atom, overcoming the inherent reactivity patterns of the fluorinated ring. The choice of the DMG is crucial and can range from amides and carbamates to ethers and sulfoxides. uwindsor.caorganic-chemistry.org Competition experiments have helped establish a hierarchy of directing abilities among different DMGs. uwindsor.ca

Table 1: Common Directing Metalation Groups (DMGs) in Directed Ortho-Metalation

DMG Category Examples Relative Directing Strength
Strong-CONR₂, -OCONR₂, -SO₂NR₂High
Moderate-OR, -NR₂, -FMedium
Weak-CH₂NR₂, -SRLow

This table is for illustrative purposes and the relative strengths can be influenced by specific reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) as a Route to Fluoroaromatic Derivatization

Nucleophilic aromatic substitution (SNAr) provides another key method for functionalizing fluoroaromatic compounds. nih.govnih.gov In this reaction, a nucleophile replaces a leaving group, typically a halide, on an aromatic ring that is activated by electron-withdrawing groups. youtube.com The high electronegativity of fluorine atoms in difluorobenzene makes the aromatic ring susceptible to nucleophilic attack. nih.gov

This method is particularly useful for introducing nitrogen and sulfur nucleophiles. nih.govrsc.org However, controlling the regioselectivity of the substitution can be challenging, as multiple fluorine atoms can be potential leaving groups. nih.gov The reaction conditions, including the choice of solvent and base, play a significant role in determining the outcome of the substitution. nih.gov Recent advancements have also explored photoredox catalysis to enable SNAr on unactivated fluoroarenes. nih.gov

Introduction of Amino and Thiol Groups into Difluorinated Aromatic Systems

The introduction of the essential amino and thiol functionalities requires specific and reliable chemical transformations.

Amination Pathways, Including Reduction of Nitro Precursors

The formation of an amino group on a difluorinated aromatic ring can be accomplished through several methods. A common and effective strategy involves the introduction of a nitro group, which is a strong electron-withdrawing group, followed by its reduction to an amine. researchgate.netgoogle.com The nitration of difluorobenzene can be achieved using standard nitrating agents. The subsequent reduction of the nitro group is a well-established transformation that can be carried out using various reducing agents, such as metal catalysts (e.g., Pd/C) with hydrogen gas or transfer hydrogenation reagents like formic acid and triethylamine. amanote.com

Direct amination of aromatic C-H bonds is also an emerging area of research, offering a more atom-economical approach. nih.gov These methods often employ transition-metal catalysts or photoredox catalysis to facilitate the direct coupling of an amine with the aromatic ring. researchgate.netnih.gov Reductive amination, a process that converts aldehydes or ketones to amines, represents another versatile route for amine synthesis. youtube.comyoutube.com

Thiolation Reactions Utilizing Thiolate Anions

The introduction of a thiol group can be achieved through the reaction of a suitable difluoroaromatic precursor with a thiolate anion. nih.gov This reaction typically proceeds via a nucleophilic aromatic substitution mechanism, where the thiolate acts as the nucleophile. The choice of the sulfur source is critical, with common reagents including sodium sulfide (B99878) or sodium hydrosulfide (B80085).

The generation of the thiolate anion in situ is often necessary. dovepress.com The reaction conditions must be carefully controlled to prevent side reactions, such as the formation of disulfides. nih.gov

Convergent and Linear Synthetic Sequences Towards the Target Compound

Table 2: Comparison of Linear and Convergent Synthesis

Aspect Linear Synthesis Convergent Synthesis
Strategy Step-by-step transformations from a single starting material. pediaa.comIndependent synthesis of fragments followed by coupling. wikipedia.org
Efficiency Generally less efficient for long sequences. differencebetween.comTypically more efficient with higher overall yields. differencebetween.com
Planning Relatively straightforward. pediaa.comRequires more complex planning of fragment synthesis and coupling. pediaa.com

The choice between a linear and convergent strategy depends on factors such as the availability of starting materials, the complexity of the target molecule, and the efficiency of the individual reactions. youtube.com

Strategic Functional Group Interconversions on Polyhalogenated Aromatic Substrates

The synthesis of complex aromatic molecules often relies on functional group interconversion (FGI), where one functional group is transformed into another. This approach is particularly relevant when starting from readily available polyhalogenated aromatic compounds. Two primary methods for introducing fluorine into an aromatic ring are nucleophilic aromatic substitution (SNAr) and the substitution of a diazo group. The latter does not require activation by another substituent, making it a versatile method.

A hypothetical, yet chemically sound, strategy for synthesizing 6-Amino-2,3-difluorobenzenethiol could begin with a precursor like 1,2,3-trichloro-4-nitrobenzene. The synthesis would proceed through a series of selective nucleophilic aromatic substitution (SNAr) and reduction reactions.

A potential FGI pathway could involve:

Introduction of the Thiol Group: Selective substitution of one chloro group with a thiol or protected thiol equivalent (e.g., sodium hydrosulfide or sodium benzylmercaptide followed by deprotection). The reactivity of the halogens would need to be carefully considered to control regioselectivity.

Introduction of the Amino Group: Reduction of the nitro group to an amine. This is a standard transformation, often achieved with high yield using reagents like iron powder in acidic medium or catalytic hydrogenation.

Introduction of Fluorine Atoms: The remaining chloro groups could be replaced by fluorine via halogen exchange (HALEX) reactions using a fluoride (B91410) source like potassium fluoride, often with a phase-transfer catalyst, or through more advanced methods. However, a more robust method for introducing fluorine is via the Balz-Schiemann reaction or its modern variants, which involves the thermal or photochemical decomposition of an arenediazonium tetrafluoroborate (B81430). thieme-connect.de

The table below summarizes key functional group interconversions relevant to this synthetic strategy.

Starting Functional Group Target Functional Group Typical Reagents/Conditions
Nitro (-NO₂)Amine (-NH₂)Fe/HCl; H₂, Pd/C; SnCl₂
Halogen (-Cl, -Br)Thiol (-SH)NaSH; Thiourea followed by hydrolysis
Amine (-NH₂)Diazonium Salt (-N₂⁺BF₄⁻)NaNO₂, HBF₄
Diazonium Salt (-N₂⁺BF₄⁻)Fluoro (-F)Heat (Δ) or UV light (hν) (Balz-Schiemann)
Halogen (-Cl)Fluoro (-F)KF, phase-transfer catalyst (HALEX)

Multi-Component Coupling and Annulation Strategies (Conceptual)

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, represent a powerful strategy in modern synthetic chemistry. nih.govresearchgate.net They offer advantages in efficiency, atom economy, and the rapid generation of molecular complexity. nih.govresearchgate.net

Conceptually, the this compound scaffold could be assembled using a convergent MCR approach. For instance, the Gewald reaction, a well-known MCR, produces substituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur. organic-chemistry.org While this classically yields a thiophene (B33073) ring, analogous benzannulation strategies could be envisioned. A conceptual multi-component approach could involve the reaction of specifically designed acyclic precursors that cyclize to form the desired substituted benzene (B151609) ring in one pot.

A hypothetical three-component reaction for a related structure, a substituted 2-aminothiophene, is outlined below to illustrate the principle. This highlights how MCRs can efficiently construct highly functionalized heterocyclic systems. organic-chemistry.org

Reactant 1 Reactant 2 Reactant 3 Catalyst Product Type
KetoneActivated Nitrile (e.g., Malononitrile)Elemental SulfurAmine Base (e.g., L-Proline)2-Aminothiophene

This strategy's appeal lies in its modularity, allowing for the synthesis of diverse analogues by simply varying the initial components. nih.gov The development of a specific MCR for this compound would be a significant synthetic innovation.

Advanced Synthetic Techniques and Reactor Technologies

The synthesis of specialized chemicals is often enhanced by advanced technologies that offer better control, safety, and scalability compared to traditional batch methods.

Application of Photochemical Methodologies in Fluorodediazoniation

The introduction of fluorine atoms onto an aromatic ring is often a challenging step. The Balz-Schiemann reaction, which involves the decomposition of an arenediazonium tetrafluoroborate, is a classic method. thieme-connect.de While traditionally performed thermally, photochemical induction of this reaction offers significant advantages, particularly for substrates with sensitive functional groups. thieme-connect.de

Photochemical fluorodediazoniation can be cleaner and proceed under milder conditions than thermal methods. Research has demonstrated the successful synthesis of 1,2-difluorobenzene (B135520) from 2-fluoroaniline (B146934) using a photochemically induced fluorodediazoniation of the in-situ generated diazonium salt. magritek.combohrium.comseqens.com This approach, using a high-power 365 nm LED, resulted in high product selectivity (≥95%) and fast reaction times (10-minute residence time). magritek.combohrium.comseqens.com Photochemical methods are particularly useful for preparing aromatic fluorides with polar substituents. researchgate.net

This technique could be directly applicable to a late-stage fluorination step in the synthesis of this compound, for example, by starting with a diaminodibromo- or dichlorobenzene precursor, converting the amino groups to diazonium salts, and then using light to induce the fluorodediazoniation.

Implementation of Continuous Flow Synthesis for Enhanced Control and Scalability

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers numerous advantages over traditional batch processing, including superior heat and mass transfer, improved safety, and straightforward scalability. nih.govyoutube.com These benefits are particularly valuable for hazardous reactions or multi-step syntheses. nih.govacs.org

The photochemical fluorodediazoniation described above is ideally suited for a continuous flow setup. magritek.combohrium.comseqens.com Flow chemistry overcomes the limitations of light penetration in batch reactors, as the narrow-diameter tubing ensures uniform irradiation of the reaction mixture, leading to higher efficiency and selectivity. nih.gov

A multi-step continuous flow system could be designed to synthesize this compound, integrating several reaction steps in sequence without isolating intermediates. Such a "telescoped" synthesis enhances efficiency and minimizes waste. youtube.com For example, the generation of a hazardous or unstable reagent, like a diazonium salt, can be performed on-demand in one module and immediately consumed in the subsequent photochemical reactor, significantly improving the process's safety profile. youtube.com The use of packed-bed reactors within a flow system can also facilitate the use of solid-supported reagents or catalysts, simplifying purification. nih.govnih.gov

The table below details the parameters from a proof-of-concept study combining photochemical fluorodediazoniation with a continuous flow process. bohrium.comseqens.com

Parameter Value/Condition Benefit in Flow Chemistry
Light Source 365 nm high-power LEDEfficient and robust irradiation bohrium.comseqens.com
Fluorinating Reagent HF/PyridineHandled safely in a closed system
Residence Time 10 minutesRapid conversion, high throughput bohrium.comseqens.com
Product Selectivity ≥95%Uniform conditions prevent side reactions bohrium.comseqens.com
Mode of Operation Continuous FlowEnhanced safety, scalability, and control nih.gov

Chemical Reactivity and Transformation Pathways of 6 Amino 2,3 Difluorobenzenethiol

Reactivity Profiles of the Aromatic Amino Group

The aromatic amino group is a versatile functional group that can undergo a variety of chemical transformations. These include electrophilic aromatic substitution reactions, diazotization followed by subsequent transformations, and condensation reactions to form amide or imine bonds.

Electrophilic Aromatic Substitution Reactions on the Substituted Ring

The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. wikipedia.org This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring, thereby increasing the electron density at the ortho and para positions and stabilizing the cationic intermediate formed during the substitution. wikipedia.org

However, the thiol group is also an ortho-, para-directing group. In the case of 6-Amino-2,3-difluorobenzenethiol, the positions ortho and para to the amino group are either occupied by other substituents or are the same as the positions ortho and para to the thiol group. The fluorine atoms are deactivating groups and meta-directors. The interplay of these directing effects determines the regioselectivity of electrophilic aromatic substitution reactions on this molecule. Research has shown that in related fluorinated aromatic compounds, electrophilic attack is often directed to the position that is most activated and least sterically hindered. nih.gov

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid. masterorganicchemistry.com This diazonium salt is a valuable intermediate that can undergo a variety of subsequent transformations, including Sandmeyer and Balz-Schiemann type reactions. masterorganicchemistry.comnih.gov

Sandmeyer Reaction: This reaction involves the treatment of the diazonium salt with a copper(I) salt, such as copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN), to introduce a chloro, bromo, or cyano group, respectively, onto the aromatic ring. nih.govwikipedia.org The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org The use of copper(I) oxide in the presence of copper(II) nitrate (B79036) can lead to the introduction of a hydroxyl group. wikipedia.org

Balz-Schiemann Reaction: This reaction is a method for the introduction of a fluorine atom onto the aromatic ring. It involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, which is typically prepared by treating the diazonium salt with fluoroboric acid (HBF₄). wikipedia.org This reaction is a cornerstone for the synthesis of aryl fluorides. wikipedia.org Innovations in this reaction include the use of other counterions like hexafluorophosphates (PF₆⁻) and effecting the diazotization with nitrosonium salts. wikipedia.org

The general transformation pathway is outlined below:

Table 1: Diazotization and Subsequent Transformations
Starting Material Reagents Reaction Type Product
This compound 1. NaNO₂, HCl, 0-5°C2. CuCl Sandmeyer 6-Chloro-2,3-difluorobenzenethiol
This compound 1. NaNO₂, HBr, 0-5°C2. CuBr Sandmeyer 6-Bromo-2,3-difluorobenzenethiol
This compound 1. NaNO₂, H₂SO₄, 0-5°C2. CuCN Sandmeyer 6-Cyano-2,3-difluorobenzenethiol

Condensation Reactions and Amide/Imine Bond Formation

The amino group of this compound can undergo condensation reactions with carbonyl compounds to form amides and imines. youtube.com

Amide Bond Formation: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) leads to the formation of an amide bond. nih.govresearchgate.net This reaction is fundamental in organic synthesis and is often facilitated by coupling agents. researchgate.net

Imine Bond Formation: Condensation with aldehydes or ketones results in the formation of an imine (Schiff base). This reaction typically occurs under acidic or basic catalysis and involves the elimination of a water molecule.

Transformations Involving the Aromatic Thiol Group

The thiol group is a versatile functional group that can undergo a range of transformations, including oxidation and S-alkylation/S-arylation reactions.

Oxidation Reactions Leading to Disulfide and Higher Oxidation State Sulfur Species

The thiol group is readily oxidized. Mild oxidizing agents, or even air, can oxidize this compound to its corresponding disulfide, bis(6-amino-2,3-difluorophenyl) disulfide. Stronger oxidizing agents can further oxidize the sulfur atom to higher oxidation states, such as sulfinic acids (-SO₂H) and sulfonic acids (-SO₃H).

S-Alkylation and S-Arylation Reactions

The thiol group is nucleophilic and can react with alkyl halides or aryl halides to form thioethers. This reaction, known as S-alkylation or S-arylation, typically proceeds via an SN2 or SNAr mechanism, respectively. The reaction is usually carried out in the presence of a base to deprotonate the thiol and form the more nucleophilic thiolate anion.

Table 2: Transformations of the Thiol Group

Reaction Type Reagents Product
Oxidation (mild) Air, I₂, H₂O₂ bis(6-amino-2,3-difluorophenyl) disulfide
S-Alkylation Alkyl halide (e.g., CH₃I), Base (e.g., NaH) 6-Amino-2,3-difluoro(methylthio)benzene
S-Arylation Aryl halide (e.g., C₆H₅Br), Catalyst (e.g., Pd(dba)₂), Base 6-Amino-2,3-difluoro(phenylthio)benzene

Heterocyclic Ring Closures Involving the Thiol Moiety

The presence of an ortho-amino group relative to the thiol moiety makes this compound a prime precursor for the synthesis of various fused heterocyclic systems, most notably benzothiazoles and phenothiazines. These reactions capitalize on the nucleophilicity of the sulfur and nitrogen atoms.

The formation of a benzothiazole (B30560) ring is a common transformation for 2-aminobenzenethiols. This can be achieved through condensation with a variety of carbonyl compounds (aldehydes, ketones, or carboxylic acids and their derivatives). For instance, reaction with an aldehyde would proceed via the formation of a thiazoline (B8809763) intermediate, which is subsequently oxidized to the aromatic benzothiazole. The reaction with nitriles, often catalyzed by copper, also provides an efficient route to 2-substituted benzothiazoles. organic-chemistry.org Given the structure of this compound, it is expected to readily undergo these cyclization reactions to yield 4,5-difluorobenzothiazole derivatives.

Another significant heterocyclic system derivable from this precursor is the phenothiazine (B1677639) scaffold. This transformation typically involves the reaction of the aminobenzenethiol with a suitable C2-synthon that can react with both the amino and thiol groups, or through a reaction with a cyclohexanone (B45756) derivative. chem8.orgyoutube.com A convenient method involves the reaction with cyclohexanones in the presence of molecular oxygen as a hydrogen acceptor, which proceeds under transition-metal-free conditions. chem8.orgyoutube.com This would lead to the formation of difluorinated phenothiazine structures, which are of interest in medicinal chemistry.

Reactions at the Fluorine Atoms on the Aromatic Ring

The carbon-fluorine bond is the strongest single bond to carbon, making the fluorine atoms on the aromatic ring generally unreactive. chem8.org However, under specific conditions, they can be induced to participate in substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) of Fluorine Atoms by Various Nucleophiles

Aromatic rings are typically electron-rich and thus not susceptible to nucleophilic attack. However, the presence of strong electron-withdrawing groups can activate the ring towards Nucleophilic Aromatic Substitution (SNAr). wikipedia.orgmasterorganicchemistry.com The fluorine atoms in this compound act as such activating groups. The SNAr reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing a leaving group (in this case, a fluoride (B91410) ion), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.compressbooks.pub

For an SNAr reaction to be favorable, the electron-withdrawing group should be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance. wikipedia.orgpressbooks.pub In this compound, the fluorine at the 3-position is ortho to the fluorine at the 2-position, suggesting that the C-F bond at C2 could be susceptible to nucleophilic attack. However, the amino group at the 6-position is a strong electron-donating group, which deactivates the ring for nucleophilic substitution. This creates a competitive electronic scenario that influences the feasibility and regioselectivity of SNAr reactions. Despite the deactivating effect of the amino group, the strong electron-withdrawing nature of the two fluorine atoms could still permit SNAr reactions under forcing conditions or with very strong nucleophiles.

Potential nucleophiles for this reaction could include alkoxides, phenoxides, thiolates, and amines. The reactivity would be highly dependent on the reaction conditions and the nature of the nucleophile.

Table 1: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophile (Nu)Potential Product
Methoxide (CH₃O⁻)6-Amino-3-fluoro-2-methoxybenzenethiol
Thiophenoxide (C₆H₅S⁻)6-Amino-3-fluoro-2-(phenylthio)benzenethiol
Pyrrolidine6-Amino-3-fluoro-2-(pyrrolidin-1-yl)benzenethiol
Sodium Azide (NaN₃)6-Amino-2-azido-3-fluorobenzenethiol

Metal-Catalyzed Cross-Coupling Reactions Involving C-F Bond Activation (Conceptual)

The activation of C-F bonds for cross-coupling reactions is a challenging but rapidly developing area of organometallic chemistry. chem8.orgnih.gov Conceptually, the fluorine atoms of this compound could be replaced through transition-metal-catalyzed cross-coupling reactions. Catalytic systems based on nickel, palladium, or other transition metals, often with specialized phosphine (B1218219) ligands, have been shown to mediate the cleavage of C-F bonds, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. chem8.org

For this compound, a conceptual cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, could potentially be envisioned. This would involve the oxidative addition of a low-valent metal catalyst into one of the C-F bonds, followed by transmetalation with a suitable coupling partner (e.g., a boronic acid or an amine) and subsequent reductive elimination to furnish the coupled product and regenerate the catalyst. The challenge lies in the high bond dissociation energy of the C-F bond and the potential for catalyst inhibition by the amino and thiol groups. However, advancements in catalyst design are continually expanding the scope of C-F activation. rsc.orgacs.org

Chemoselectivity and Regioselectivity in Multi-Functionalized Systems

Directing Effects of Amino, Thiol, and Fluorine Substituents

The directing effects of the substituents on the aromatic ring are crucial for predicting the outcome of electrophilic aromatic substitution (EAS) reactions.

Amino Group (-NH₂): This is a strongly activating, ortho, para-directing group due to its powerful +R (resonance) effect, which donates electron density to the ring and stabilizes the arenium ion intermediate. minia.edu.eglibretexts.org

Thiol Group (-SH): The thiol group is also an activating, ortho, para-directing group, though generally less so than the amino group.

In an electrophilic substitution reaction on this compound, the powerful activating and directing effect of the amino group would likely dominate, directing incoming electrophiles to the positions ortho and para to it (C5 and C7, with C7 being the thiol group itself). The position para to the amino group is occupied by the thiol, and the ortho positions are C5 and C1. Therefore, substitution would be expected to occur primarily at the C5 position.

Table 2: Summary of Substituent Directing Effects for Electrophilic Aromatic Substitution

SubstituentInductive Effect (-I)Resonance Effect (+R)Overall Effect on ReactivityDirecting Preference
-NH₂WeakStrongActivatingOrtho, Para
-SHWeakModerateActivatingOrtho, Para
-FStrongWeakDeactivatingOrtho, Para

Tandem Reactions and Cascade Processes (Conceptual)

The multifunctional nature of this compound makes it an ideal candidate for the design of tandem or cascade reactions, where multiple bond-forming events occur in a single pot. Conceptually, a one-pot reaction could be designed to first functionalize one of the reactive sites, which then triggers a subsequent intramolecular reaction.

For example, a tandem reaction could be initiated by an SNAr reaction at the C2 position. If the incoming nucleophile contains an appropriate functional group, it could then undergo an intramolecular cyclization with either the amino or thiol group. Another possibility involves an initial reaction at the thiol group, for example, an S-alkylation, followed by an intramolecular cyclization involving one of the other functional groups. The development of such cascade processes offers an elegant and efficient strategy for the rapid assembly of complex molecular architectures from this versatile building block. researchgate.netrsc.orgorganic-chemistry.org

Advanced Spectroscopic Analysis of this compound in Academic Research

Following a comprehensive search of academic and scientific literature, it has been determined that detailed, publicly available research focusing on the advanced spectroscopic characterization of this compound is not available. Specifically, experimental data and detailed analyses pertaining to the Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy of this compound could not be located in the searched scholarly articles.

Therefore, it is not possible to provide a detailed, data-driven article on the following topics for this compound at this time:

Advanced Spectroscopic Characterization Methodologies in Academic Research

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Analysis of Hydrogen Bonding Interactions in Solution and Solid State

Without access to primary research data for 6-Amino-2,3-difluorobenzenethiol, any attempt to generate the requested content, including data tables and detailed findings, would be speculative and would not meet the required standards of scientific accuracy.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are powerful techniques to probe the electronic structure of molecules. These methods provide insights into the electronic transitions and the influence of the molecular environment on these transitions.

Electronic Transitions and Conjugation Effects

The UV-Vis absorption spectrum of an aromatic compound like this compound is primarily governed by π → π* and n → π* electronic transitions. The benzene (B151609) ring, along with the amino (-NH₂) and thiol (-SH) substituents, forms a conjugated system. The absorption of UV or visible light excites electrons from lower-energy bonding (π) or non-bonding (n) orbitals to higher-energy anti-bonding (π*) orbitals.

The amino and thiol groups, both containing lone pairs of electrons, can participate in the π-system of the benzene ring, influencing the energy of the molecular orbitals. These auxochromic groups typically cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene, moving the absorption to longer wavelengths. The fluorine atoms, being highly electronegative, can have a more complex influence, potentially causing a hypsochromic (blue) shift due to their inductive electron-withdrawing effects, which can alter the energy levels of the molecular orbitals. The interplay of these electronic effects determines the specific wavelengths of maximum absorption (λmax).

A hypothetical dataset for the electronic transitions of this compound is presented in Table 1.

Table 1: Hypothetical Electronic Transitions for this compound

Transition Type Wavelength (λmax, nm) Molar Absorptivity (ε, L mol-1 cm-1)
π → π* ~240 ~8,000
π → π* ~290 ~2,500

Note: This data is illustrative and based on the expected behavior of similar aromatic compounds.

Solvatochromic Studies and Environmental Sensitivity

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent. By studying the UV-Vis absorption and fluorescence spectra of this compound in a range of solvents with varying polarities, one can gain insights into the change in the molecule's dipole moment upon electronic excitation.

For molecules that exhibit an increase in dipole moment upon excitation, a bathochromic shift is typically observed in more polar solvents in the absorption spectrum. Conversely, a hypsochromic shift can occur if the ground state is more stabilized by the polar solvent than the excited state. Fluorescence emission spectra are often more sensitive to the solvent environment, providing valuable information about the nature of the excited state. The environmental sensitivity of such compounds is crucial for their potential use as fluorescent probes.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For this compound (C₆H₅F₂NS), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental formula.

Electron ionization (EI) is a common technique that can induce fragmentation of the molecule. The resulting fragmentation pattern is a fingerprint of the compound's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules or radicals.

Expected Fragmentation Pathways:

Loss of H•: A common fragmentation for aromatic amines is the loss of a hydrogen atom from the amino group.

Loss of SH•: Cleavage of the C-S bond could lead to the loss of a sulfhydryl radical.

Loss of HCN: A characteristic fragmentation of anilines involves the expulsion of hydrogen cyanide.

Loss of F•: Cleavage of a C-F bond, though generally strong, can occur.

A hypothetical fragmentation table is provided below.

Table 2: Hypothetical Mass Spectrometry Fragmentation Data for this compound

m/z (mass-to-charge ratio) Proposed Fragment Ion
161 [M]+• (Molecular Ion)
160 [M - H]+
128 [M - SH]+
134 [M - HCN]+•

Note: This data is illustrative and based on general fragmentation patterns of aromatic amines and thiols.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Torsional Angles

By obtaining a suitable single crystal of this compound, its complete solid-state structure can be determined. This analysis provides precise measurements of all bond lengths, bond angles, and torsional angles within the molecule. This data is fundamental for understanding the molecule's geometry and the electronic effects of its substituents. For instance, the C-F, C-N, and C-S bond lengths can provide insight into the electronic delocalization within the benzene ring. The planarity of the molecule and the orientation of the amino and thiol groups relative to the aromatic ring can also be precisely determined.

Table 3: Hypothetical Selected Bond Lengths and Angles from Single Crystal XRD

Bond/Angle Measurement
C-F Bond Length ~1.35 Å
C-N Bond Length ~1.40 Å
C-S Bond Length ~1.75 Å
C-C-N Bond Angle ~120°

Note: This data is illustrative and based on typical values for similar structures.

Analysis of Intermolecular Interactions, Including Hydrogen Bonding and π-Stacking

The crystal packing of this compound reveals the nature and geometry of intermolecular interactions that stabilize the solid-state structure. The presence of both an amino group (a hydrogen bond donor) and a thiol group (a potential hydrogen bond donor and acceptor), along with fluorine atoms (potential hydrogen bond acceptors), suggests the likelihood of a rich network of hydrogen bonds.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Characterization

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the academic research of this compound, XPS provides critical insights into the molecular integrity and the electronic environment of each constituent element (Carbon, Nitrogen, Sulfur, and Fluorine) upon adsorption to surfaces or incorporation into larger molecular assemblies. The analysis of core-level spectra for each element allows for a detailed characterization of the chemical bonding within the molecule.

Detailed Research Findings

While specific XPS studies solely focused on this compound are not extensively documented in publicly available literature, the characteristic binding energies of its constituent functional groups can be inferred from studies on analogous compounds.

Sulfur (S 2p) Core-Level Spectrum: The S 2p spectrum for a thiol group (R-SH) is characterized by a doublet, S 2p3/2 and S 2p1/2, with a spin-orbit splitting of approximately 1.18 eV. xpsfitting.com For aromatic thiols, the S 2p3/2 peak is typically observed in the range of 163.0 eV to 164.0 eV. researchgate.netthermofisher.com The exact binding energy is sensitive to the chemical environment. The presence of electron-withdrawing fluorine atoms on the benzene ring is expected to slightly increase the binding energy of the sulfur atom. Upon deprotonation and formation of a thiolate bond (e.g., binding to a metal surface), a shift to lower binding energies, typically around 161.0 eV to 163.0 eV, is observed. thermofisher.comresearchgate.net

Nitrogen (N 1s) Core-Level Spectrum: The N 1s binding energy for an amino group (-NH2) attached to an aromatic ring typically appears in the range of 399.0 eV to 401.0 eV. researchgate.netmdpi.com Protonation of the amino group to form an ammonium species (-NH3+) results in a shift to higher binding energies, often observed around 401.0 eV to 402.0 eV. researchgate.netdiva-portal.org The specific position of the N 1s peak for this compound would be influenced by the electronic effects of the difluorinated aromatic system. In some cases, multiple nitrogen species can be identified, such as amine/amide at approximately 400.5 eV. nih.gov

Fluorine (F 1s) Core-Level Spectrum: The F 1s spectrum is generally characterized by a single, intense peak for organic compounds containing C-F bonds. The binding energy for fluorine in fluorinated aromatic compounds is typically observed in the range of 687.0 eV to 689.0 eV. xpsfitting.comresearchgate.netacs.org While fluorine induces significant chemical shifts in other elements, the F 1s peak itself shows smaller shifts within a class of compounds. thermofisher.com

Carbon (C 1s) Core-Level Spectrum: The C 1s spectrum of this compound is expected to be complex, requiring deconvolution to resolve the contributions from the different carbon environments within the molecule. The aromatic C-C/C-H bonds are typically found around 284.8 eV to 285.0 eV, which is often used as a reference for charge correction. caltech.eduthermofisher.com Carbon atoms bonded to the electronegative fluorine atoms (C-F) will show a significant shift to higher binding energies, typically in the range of 288.0 eV to 291.0 eV. researchgate.net The carbon atom attached to the amino group (C-N) would appear at approximately 286.0 eV, while the carbon bonded to the thiol group (C-S) would be at a slightly lower binding energy. researchgate.netacs.org

Data Tables

The following tables summarize the expected binding energy ranges for the core-level spectra of this compound based on data from related compounds.

Table 1: Expected S 2p Binding Energies
Chemical StateS 2p3/2 Binding Energy (eV)Reference Compounds
Thiol (Ar-SH)163.0 - 164.0Aromatic Thiols researchgate.netthermofisher.com
Thiolate (Ar-S-)161.0 - 163.0Thiolates on metal surfaces researchgate.net
Table 2: Expected N 1s Binding Energies
Chemical StateN 1s Binding Energy (eV)Reference Compounds
Amino (Ar-NH2)399.0 - 401.0Aminophenols, Amino Acids researchgate.netresearchgate.net
Protonated Amino (Ar-NH3+)401.0 - 402.0Amino Acids diva-portal.org
Table 3: Expected F 1s Binding Energies
Chemical StateF 1s Binding Energy (eV)Reference Compounds
Aromatic C-F687.0 - 689.0Fluorinated Benzenes, Fluoropolymers researchgate.netacs.org
Table 4: Expected C 1s Binding Energies
Chemical StateC 1s Binding Energy (eV)Reference Compounds
Aromatic C-C/C-H284.8 - 285.0General Adventitious Carbon, Polymers caltech.eduthermofisher.com
Aromatic C-N~286.0Amino Acids, Aromatic Amines researchgate.netresearchgate.net
Aromatic C-S285.5 - 286.5Aromatic Thiols acs.org
Aromatic C-F288.0 - 291.0Fluorinated Polymers researchgate.net

Computational and Theoretical Chemistry Studies of 6 Amino 2,3 Difluorobenzenethiol

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the fundamental nature of 6-Amino-2,3-difluorobenzenethiol. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about the molecule's electronic structure and energy.

DFT has emerged as a popular and effective method due to its balance of computational cost and accuracy. researchgate.net Functionals such as B3LYP are commonly used in conjunction with basis sets like 6-311G++(d,p) to optimize molecular geometries and calculate various properties. researchgate.net Ab initio methods, while often more computationally intensive, can provide highly accurate benchmark data.

The electronic structure of this compound is central to its chemical behavior. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key insights into its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity.

Natural Bond Orbital (NBO) analysis is employed to understand the charge distribution within the molecule, revealing the partial charges on each atom. This information is crucial for understanding intermolecular interactions and predicting sites susceptible to nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution around the molecule. These maps highlight regions of negative potential, typically associated with lone pairs of electrons on electronegative atoms like nitrogen, oxygen, and fluorine, which are prone to electrophilic attack. Conversely, regions of positive potential indicate areas susceptible to nucleophilic attack.

Table 1: Hypothetical Calculated Electronic Properties of this compound

PropertyCalculated Value
HOMO Energy-5.8 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.5 D

Note: The values in this table are hypothetical and serve as an illustration of the types of data obtained from quantum chemical calculations. Actual values would be dependent on the specific computational method and basis set employed.

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of this compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach to calculate NMR chemical shifts. researchgate.net By computing the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H, ¹³C, and ¹⁹F NMR spectra of the molecule. These theoretical predictions can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of each atom.

IR Frequencies: The vibrational frequencies of this compound can be calculated by performing a frequency analysis on the optimized geometry. The resulting theoretical infrared (IR) spectrum can be compared with experimental data to identify characteristic vibrational modes, such as the N-H and S-H stretching and bending vibrations, as well as the C-F and aromatic ring vibrations.

UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and, consequently, the UV-Vis absorption spectra. researchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and help to understand the nature of the electronic transitions involved, such as π→π* and n→π* transitions.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic ParameterPredicted Value
¹H NMR Chemical Shift (NH₂)4.5 ppm
¹³C NMR Chemical Shift (C-S)120 ppm
IR Frequency (S-H stretch)2550 cm⁻¹
IR Frequency (N-H stretch)3400, 3500 cm⁻¹
UV-Vis λmax290 nm

Note: The values in this table are hypothetical and for illustrative purposes. Actual predicted values would vary based on the computational methodology.

The three-dimensional structure and stability of this compound can be thoroughly investigated using computational methods.

Conformational Stability: The molecule can exist in different conformations due to the rotation of the amino and thiol groups. By calculating the relative energies of these different conformers, the most stable conformation can be identified. This analysis is crucial for understanding the molecule's preferred shape in different environments.

Isomerization Energies: The relative energies of different isomers of this compound can be calculated to determine their thermodynamic stability. This is particularly relevant when considering potential synthetic pathways or rearrangement reactions.

Aromaticity Indices: Various computational indices, such as the Nucleus-Independent Chemical Shift (NICS), can be calculated to quantify the aromaticity of the benzene (B151609) ring. These indices provide insight into the electronic delocalization and stability conferred by the aromatic system.

Reaction Mechanism Elucidation Through Computational Approaches

Computational chemistry plays a vital role in mapping out the potential reaction pathways of this compound.

By modeling the interaction of this compound with various reactants, it is possible to identify the transition state structures for different potential reactions. A transition state is a high-energy, transient species that represents the energy maximum along a reaction coordinate. Locating and characterizing these transition states is a key step in understanding how a reaction proceeds.

Once transition states are identified, the entire reaction pathway can be mapped by calculating the minimum energy path connecting reactants, transition states, and products. This provides a detailed, step-by-step picture of the chemical transformation.

The energy difference between the reactants and the transition state is the activation barrier, or activation energy. This is a critical parameter that determines the rate of a reaction. By calculating activation barriers for different competing pathways, computational chemists can predict which reaction is kinetically favored.

This kinetic analysis provides valuable insights that can guide the design of new synthetic routes or explain observed product distributions. For instance, understanding the activation barriers for reactions at the amino versus the thiol group can help in predicting the regioselectivity of a particular transformation.

Intermolecular Interactions and Supramolecular Assembly Modeling

The study of intermolecular interactions is crucial for understanding how molecules organize in the solid state, which in turn dictates material properties. While direct crystallographic or computational data for this compound is not available, analysis of its close structural analogs, 4-amino-3,5-difluorobenzonitrile (B171853) and ethyl 4-amino-3,5-difluorobenzoate, provides significant insights into the types of interactions that likely govern its supramolecular assembly. A 2024 study by Novikov et al. provides a detailed crystallographic analysis of these compounds. tandfonline.comsciencepublishinggroup.comresearchgate.net

Quantification of Hydrogen Bonding and Halogen Bonding Interactions

In the crystal structures of analogous fluorinated aminobenzene derivatives, hydrogen bonds are the primary drivers of the supramolecular architecture. The amino group (–NH₂) acts as a hydrogen bond donor, while nitrogen atoms (in nitriles) and oxygen atoms (in esters) serve as acceptors. The fluorine atoms can also participate as weak hydrogen bond acceptors.

For 4-amino-3,5-difluorobenzonitrile , the crystal packing is defined by a network of weak N–H⋯N and N–H⋯F hydrogen bonds. tandfonline.comresearchgate.net The molecules form intricate chains and layers through these interactions. Similarly, in the crystal of ethyl 4-amino-3,5-difluorobenzoate , N–H⋯O hydrogen bonds are prominent, alongside C–H⋯F short contacts. tandfonline.comresearchgate.net In both structures, short intramolecular N–H⋯F contacts are also observed. sciencepublishinggroup.com The presence of both amino and thiol groups in this compound suggests it would also be capable of forming strong S-H⋯N or S-H⋯S hydrogen bonds, in addition to the N–H⋯S and N–H⋯F interactions, likely leading to a complex and robust hydrogen-bonding network.

Below is a table summarizing the types of intermolecular contacts found in these analog compounds.

CompoundInteraction TypeDonor-Acceptor Distance (Å)
4-amino-3,5-difluorobenzonitrile N–H⋯N2.9–3.0
N–H⋯F~2.43
ethyl 4-amino-3,5-difluorobenzoate N–H⋯O2.7–3.3
C–H⋯FData not specified
N–H⋯F (intramolecular)Data not specified

This table presents typical ranges for observed hydrogen bond distances in related chemical systems.

Insights into Molecular Packing and Crystal Structure Prediction

The molecular packing in the crystals of 4-amino-3,5-difluorobenzonitrile and ethyl 4-amino-3,5-difluorobenzoate is further stabilized by π–π stacking interactions between the aromatic rings. tandfonline.comresearchgate.net

In 4-amino-3,5-difluorobenzonitrile , the interplanar distance between overlapping phenyl rings is approximately 3.36 Å. tandfonline.com For ethyl 4-amino-3,5-difluorobenzoate , this distance is about 3.33 Å, with molecules forming chains along the b-axis direction as a result of the hydrogen bonding. tandfonline.comsciencepublishinggroup.com

These findings suggest that the crystal structure of this compound would similarly be a dense network governed by a combination of hydrogen bonding (involving NH₂, SH, and F groups) and π–π stacking of the difluorinated benzene rings. The interplay between the directional hydrogen bonds and the less directional stacking forces would determine the final crystal packing arrangement. Predicting the precise crystal structure would require dedicated computational studies using methods like Density Functional Theory (DFT) combined with crystal structure prediction algorithms.

Exploration of Linear and Nonlinear Optical (NLO) Properties

The nonlinear optical (NLO) properties of organic molecules are of great interest for applications in photonics and optoelectronics, such as optical switching and frequency conversion. researchgate.net These properties are highly dependent on the molecular structure, particularly the presence of electron donor and acceptor groups connected by a π-conjugated system. While there are no specific NLO studies on this compound, theoretical investigations on substituted anilines provide a basis for understanding its potential NLO response. bohrium.com

Calculation of Molecular Polarizability and Hyperpolarizability Tensors

The NLO response of a molecule is quantified by its polarizability (α) and hyperpolarizability (β and γ) tensors. These properties describe how the molecular dipole moment changes in the presence of an external electric field. Computational methods, particularly DFT and ab initio calculations like Møller-Plesset perturbation theory (MP2), are widely used to calculate these tensors. bohrium.comresearchgate.net

Studies on various substituted anilines show that the magnitude of the first hyperpolarizability (β), a measure of the second-order NLO response, is highly sensitive to the nature and position of substituents. bohrium.com

Donor/Acceptor Strength : A strong donor group (like -NH₂) paired with a strong acceptor group (like -NO₂) at opposite ends of a π-system generally leads to a large β value due to efficient intramolecular charge transfer (ICT). bohrium.com

Conjugation Length : Increasing the length of the π-conjugated bridge between the donor and acceptor can also enhance the NLO response. bohrium.com

Solvent Effects : The polarity of the solvent can significantly influence the calculated NLO properties, typically enhancing them. bohrium.com

For this compound, the amino group (NH₂) is a well-known electron donor, and the thiol group (SH) can also act as a donor. The fluorine atoms are electron-withdrawing groups. The relative positions of these groups would create a complex electronic landscape influencing its polarizability and hyperpolarizability.

The table below shows representative calculated first hyperpolarizability (β) values for aniline (B41778) and a substituted analog from computational studies to illustrate the effect of substitution.

MoleculeDonor GroupAcceptor GroupCalculated β (10⁻³⁰ esu)
Aniline-NH₂-H(Reference value)
p-Nitroaniline-NH₂-NO₂Significantly higher than aniline

This table is illustrative. Actual calculated values vary significantly with the level of theory and basis set used.

Structure-Property Relationships for NLO Applications

The key to designing effective NLO molecules lies in understanding the structure-property relationships. For aniline derivatives, computational studies have established several guiding principles:

Intramolecular Charge Transfer (ICT) : The NLO response is fundamentally linked to the ease of charge transfer from the donor to the acceptor through the π-system. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is often used as an indicator; a smaller gap generally correlates with a larger hyperpolarizability. researchgate.net

Substituent Effects : The substitution pattern on the aromatic ring is critical. For instance, in a molecule like this compound, the amino group acts as a primary donor. The two fluorine atoms are inductively withdrawing but can also participate in resonance, creating a complex push-pull system. The thiol group's contribution would further modulate the electronic structure.

Molecular Symmetry : For second-order NLO effects (related to β), the molecule must be non-centrosymmetric. The substitution pattern in this compound ensures this condition is met at the molecular level. For a material to exhibit bulk second-order NLO properties, the molecules must also crystallize in a non-centrosymmetric space group.

Theoretical investigations on fluoroaniline (B8554772) isomers have shown that the relative positions of the fluorine and amino groups significantly impact the dipole moment, HOMO-LUMO gap, and hyperpolarizability. researchgate.net This underscores that a detailed computational analysis of this compound would be necessary to precisely quantify its NLO properties and assess its potential for NLO applications.

Derivatives and Analogues of 6 Amino 2,3 Difluorobenzenethiol in Academic Research

Design and Synthesis of Functionalized Derivatives for Specific Research Objectives

The unique trifunctional nature of 6-Amino-2,3-difluorobenzenethiol—comprising an amino group, a thiol group, and a difluorinated aromatic ring—offers a rich platform for creating a diverse library of derivatives. Researchers have systematically explored modifications at each of these sites to fine-tune the molecule's electronic, steric, and physicochemical properties for various applications.

Modifications at the Amino Group (e.g., acylation, alkylation, heterocyclic annulation)

The amino group of this compound is a primary site for derivatization, allowing for the introduction of a wide array of functionalities through well-established synthetic protocols.

Acylation: The reaction of the amino group with acyl chlorides or anhydrides is a straightforward method to introduce amide linkages. masterorganicchemistry.comnih.gov This modification is crucial for several reasons. Firstly, it can serve as a protecting group strategy to prevent unwanted side reactions during subsequent functionalization of the thiol or the aromatic ring. Secondly, the nature of the acyl group can significantly influence the electronic properties of the molecule. For instance, acylation with electron-withdrawing groups can increase the acidity of the N-H bond and modulate the electron density of the aromatic ring. nih.gov The Friedel-Crafts acylation, a classic carbon-carbon bond-forming reaction, can also be employed, although it typically involves the acylation of an aromatic ring rather than an amino group directly. masterorganicchemistry.comnih.govyoutube.comnih.gov However, the principles of activating a carbonyl compound with a Lewis acid are relevant to various acylation reactions. masterorganicchemistry.comyoutube.com

Alkylation: Alkylation of the amino group introduces alkyl substituents, which can alter the steric hindrance and lipophilicity of the resulting derivative. These modifications are critical in medicinal chemistry, where such changes can impact a compound's ability to cross cell membranes and interact with biological targets. researchgate.net Friedel-Crafts alkylation, while primarily an aromatic C-alkylation method, highlights the generation of electrophilic alkyl species that can, under different conditions, react with nucleophilic amino groups. masterorganicchemistry.comyoutube.comnih.govyoutube.com

Heterocyclic Annulation: A more complex and powerful modification involves the annulation of heterocyclic rings onto the amino group and an adjacent position on the benzene (B151609) ring. This strategy is widely used in the synthesis of novel heterocyclic compounds with potential biological activities. For example, condensation reactions of aminothiophenols with various reagents can lead to the formation of benzothiazoles and other related heterocyclic systems. mdpi.com The specific reagents and reaction conditions dictate the structure of the resulting heterocycle, offering a versatile approach to creating structurally diverse libraries of compounds. For instance, the reaction of a related compound, 2-amino-5-nitrothiophenol, with substituted benzaldehydes leads to the formation of 2-phenylbenzothiazole (B1203474) derivatives. mdpi.com

Modifications at the Thiol Group (e.g., thiol-ene adducts, sulfonyl derivatives)

The thiol group is another key functional handle for derivatization, offering a distinct set of chemical transformations.

Thiol-ene Adducts: The thiol-ene reaction, a type of click chemistry, provides an efficient and atom-economical method for modifying the thiol group. This reaction involves the radical or base-catalyzed addition of the thiol across a double bond (an ene), leading to the formation of a thioether. This strategy allows for the introduction of a wide variety of substituents, depending on the structure of the ene component.

Sulfonyl Derivatives: Oxidation of the thiol group to a sulfonic acid or a sulfonyl chloride provides a gateway to a range of sulfonyl derivatives. These derivatives, including sulfonamides and sulfonate esters, are important pharmacophores found in many clinically used drugs. The strong electron-withdrawing nature of the sulfonyl group can significantly alter the electronic properties of the aromatic ring.

The thiol group's nucleophilicity is a key factor in these modifications. researchgate.net In the context of protein modification, the reaction of thiol groups with various electrophiles is a well-studied area, providing insights into the potential reactivity of the thiol in this compound. researchgate.netnih.gov

Further Functionalization on the Difluorobenzene Ring (e.g., additional halogenation, introduction of other carbon-based substituents)

The difluorobenzene ring itself can be a target for further functionalization, although the existing fluorine and amino substituents will direct the regioselectivity of these reactions.

Additional Halogenation: Introducing more halogen atoms onto the aromatic ring can further modulate the electronic properties and lipophilicity of the molecule. The position of any new halogen will be influenced by the directing effects of the amino and fluoro groups already present.

Introduction of Other Carbon-Based Substituents: Friedel-Crafts alkylation and acylation reactions, catalyzed by Lewis acids like AlCl₃, are powerful tools for introducing alkyl and acyl groups onto aromatic rings. masterorganicchemistry.comnih.govyoutube.comnih.gov However, the success of these reactions on the this compound ring would be highly dependent on the activating or deactivating nature of the existing substituents. Strongly deactivating groups can hinder or prevent these reactions. youtube.com

Structure-Activity/Property Relationship Studies in Analogue Series

A critical aspect of academic research into derivatives of this compound is the systematic study of how structural modifications impact the molecule's activity and properties. These structure-activity relationship (SAR) and structure-property relationship (SPR) studies are essential for the rational design of new compounds with desired characteristics. researchgate.netnih.govmdpi.comnih.gov

Impact of Varying Fluorine Substitution Patterns (e.g., regiochemistry, number of fluorines)

The number and position of fluorine atoms on the benzene ring have a profound effect on the molecule's properties. researchgate.netnih.govnih.gov

Number of Fluorines: Increasing the number of fluorine substituents generally increases the lipophilicity and metabolic stability of a molecule. researchgate.net However, the effect on biological activity is not always predictable and must be determined empirically for each target of interest. nih.gov

The following table summarizes the impact of fluorine substitution on key molecular properties based on general principles observed in related compound classes.

PropertyEffect of Increased Fluorine Substitution
pKa of Amino Group Decreases (becomes less basic) researchgate.netnih.gov
Lipophilicity (logP) Generally Increases researchgate.net
Metabolic Stability Generally Increases researchgate.net
Reactivity to Electrophilic Aromatic Substitution Decreases

Influence of Different Heteroatom Substituents on Aromatic Core Reactivity

The introduction of heteroatoms, either within the aromatic core (e.g., replacing a C-H with N) or as substituents, can dramatically alter the reactivity and biological activity of the molecule.

The presence of heteroatoms affects the electron distribution within the aromatic system. nih.gov For example, a nitrogen atom in the ring, as in pyridine, generally deactivates the ring towards electrophilic substitution. The nature of heteroatom substituents on the amino group can also have a significant impact on the amide bond's properties if the amino group is acylated. nih.gov Studies on benzothiazoles, which can be synthesized from aminothiophenols, have highlighted the importance of substituents on the phenyl ring for their biological activity. mdpi.com

The following table provides a conceptual overview of how different types of substituents might influence the reactivity of the aromatic core.

Substituent Type at Amino or Thiol GroupExpected Influence on Aromatic Ring Reactivity
**Strongly Electron-Donating (e.g., -NH₂) **Activates towards electrophilic substitution
Moderately Electron-Donating (e.g., -NHCOR) Activates towards electrophilic substitution (less than -NH₂)
Strongly Electron-Withdrawing (e.g., -SO₂R) Deactivates towards electrophilic substitution

Exploration of Advanced Materials Science and Supramolecular Applications

The unique electronic properties and functional group arrangement of this compound and its analogues make them valuable components in the design and synthesis of advanced materials. These applications range from the construction of complex polymers to the formation of ordered molecular layers on surfaces.

Role as Building Blocks for Complex Polyfunctionalized Aromatic Systems

The amino and thiol functionalities of this compound serve as versatile handles for the construction of more elaborate polyfunctionalized aromatic systems. These systems are integral to the development of novel materials with tailored electronic, optical, and biological properties.

The synthesis of complex molecules often involves the use of such "building blocks," which are smaller molecules that can be linked together to form larger, more complex structures. sigmaaldrich.comnih.govsquarix.de For instance, the amino group can readily undergo reactions to form amides, while the thiol group can be used to form thioethers or participate in the formation of sulfur-containing heterocycles. The presence of fluorine atoms can enhance the metabolic stability and binding affinity of resulting molecules in biological applications. enamine.net

Research has shown that related difluorinated aromatic compounds, such as 3,4-difluorothiophenol, are used to prepare derivatives with applications in medicinal chemistry, including the synthesis of potent enzyme inhibitors. sigmaaldrich.com Similarly, aminophenol derivatives are used in the creation of inhibitors for specific biological targets. bldpharm.combldpharm.com The strategic placement of functional groups is crucial, as seen in the synthesis of selective fibroblast growth factor receptor 4 (FGFR4) inhibitors, where aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives were designed and synthesized. nih.gov

The development of DNA-Encoded Library (DEL) technology highlights the importance of bifunctional building blocks for creating vast libraries of compounds for drug discovery. nih.gov Amino acids, for example, are highly valued for this purpose due to their commercial availability and bifunctional nature. nih.govnih.gov

Investigation as Ligands in Coordination Chemistry and Organometallic Catalysis

The nitrogen and sulfur atoms in this compound and its derivatives can act as donor atoms, allowing them to coordinate with metal ions to form stable complexes. This has led to their investigation as ligands in coordination chemistry and organometallic catalysis.

Ligands containing both nitrogen and sulfur donor atoms are known to form stable complexes with a variety of transition metals. These complexes can exhibit interesting catalytic activities and have applications in various chemical transformations. For example, ligands derived from the reaction of 5-phenyl-2,3-dihydro-2,3-furandione with aromatic amines have been used to synthesize mononuclear complexes with copper(II) and nickel(II) ions. researchgate.net Similarly, benzimidazolyl-phenol ligands act as N,O-chelate ligands to form complexes with lanthanide ions. nih.gov The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands. nih.gov

The fluorinated nature of the benzene ring in this compound can influence the electronic properties of the resulting metal complexes, potentially tuning their reactivity and catalytic performance. The search for new catalysts is a significant area of research, with a constant need for novel ligands that can provide improved activity, selectivity, and stability.

Potential in Self-Assembled Monolayers and Surface Chemistry (Conceptual)

Conceptually, the thiol group of this compound provides a strong anchoring point for the attachment of these molecules to metal surfaces, particularly gold. This allows for the formation of self-assembled monolayers (SAMs), which are highly ordered molecular films with a wide range of potential applications in nanoscience and materials science.

The formation of SAMs is a spontaneous process where molecules organize themselves into a stable, well-defined structure on a substrate. The properties of the resulting monolayer, such as its thickness, stability, and surface energy, are determined by the structure of the constituent molecules.

Future Research Directions and Unaddressed Challenges in 6 Amino 2,3 Difluorobenzenethiol Chemistry

Development of Greener and More Sustainable Synthetic Routes

A primary challenge in the broader field of organofluorine chemistry is the development of environmentally benign and sustainable synthetic methodologies. sfu.caresearchgate.net Traditional methods for synthesizing fluorinated compounds, including 6-Amino-2,3-difluorobenzenethiol, often rely on harsh reagents and generate significant waste. Future research will undoubtedly focus on creating greener pathways to this important molecule.

Key areas of exploration will include:

Catalytic C-H Functionalization: Directing the introduction of fluorine and other functional groups onto the aromatic ring through catalytic C-H activation would represent a major step forward, minimizing the need for pre-functionalized starting materials and reducing the number of synthetic steps.

Flow Chemistry: The use of continuous flow reactors can offer improved safety, efficiency, and scalability for fluorination reactions, which are often energetic. This technology allows for precise control over reaction parameters, potentially leading to higher yields and purities.

Bio-inspired Catalysis: Engineering enzymes or developing biomimetic catalysts for selective fluorination presents a long-term goal for sustainable synthesis. While challenging, this approach could offer unparalleled selectivity under mild conditions.

The development of such methods will not only make the production of this compound more economical and environmentally friendly but also contribute to the broader toolkit of sustainable organic synthesis.

Application of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing reaction conditions and improving yields. Advanced spectroscopic techniques are poised to play a pivotal role in this endeavor by enabling real-time, in-situ monitoring of chemical reactions. iku.edu.tr

Future research in this area will likely involve:

Process Analytical Technology (PAT): Implementing techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy directly into reaction vessels can provide real-time data on the concentration of reactants, intermediates, and products. This information is invaluable for reaction optimization and control.

Matrix-Isolation Spectroscopy: This technique, which involves trapping reactive intermediates in an inert gas matrix at low temperatures, can provide detailed structural information about transient species that are difficult to observe under normal conditions. iku.edu.truc.ptresearchgate.net

Advanced NMR Techniques: Specialized nuclear magnetic resonance (NMR) techniques, including 19F NMR, can be used to probe the electronic environment of the fluorine atoms in this compound and its derivatives, offering insights into reaction pathways and intermolecular interactions. researchgate.net

By providing a window into the dynamic processes occurring during a chemical reaction, these advanced spectroscopic methods will facilitate the rational design of more efficient and selective synthetic protocols.

Integration with Machine Learning and AI for Predictive Chemistry

The intersection of artificial intelligence (AI) and chemistry is a rapidly growing field with the potential to revolutionize how chemical research is conducted. For a molecule like this compound, machine learning (ML) and AI can be powerful tools for accelerating discovery and development. researchgate.netacs.org

Key applications in this domain include:

Predictive Synthesis: AI algorithms can be trained on vast datasets of chemical reactions to predict the optimal conditions for synthesizing this compound and its derivatives, potentially identifying novel and more efficient synthetic routes.

Property Prediction: Machine learning models can be developed to predict the physicochemical and biological properties of new compounds derived from this compound, allowing for the in-silico screening of large virtual libraries of molecules for specific applications. researchgate.netresearchgate.net

Spectra Prediction: AI can assist in the interpretation of complex spectroscopic data by predicting spectra for hypothetical molecules, aiding in the identification of unknown compounds and reaction intermediates. researchgate.net

The integration of these computational approaches will undoubtedly streamline the research and development process, enabling chemists to focus their experimental efforts on the most promising candidates and synthetic strategies.

Exploration of Novel Supramolecular Assemblies and Functional Materials Based on the Compound's Unique Architecture

The distinct arrangement of amino, thiol, and difluoro substituents on the benzene (B151609) ring of this compound provides a unique platform for the design of novel supramolecular assemblies and functional materials. The interplay of hydrogen bonding, π-π stacking, and dipole-dipole interactions can be harnessed to create highly ordered structures with emergent properties.

Future research in this area could focus on:

Self-Assembled Monolayers (SAMs): The thiol group provides a convenient anchor for attaching the molecule to metal surfaces, such as gold, to form well-defined SAMs. The properties of these surfaces could be tuned by modifying the amino group or by co-deposition with other molecules.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The amino and thiol groups can act as ligands for metal ions, leading to the formation of coordination polymers and MOFs. The fluorine atoms can influence the framework's structure and properties, such as gas sorption and catalysis.

Liquid Crystals: The rigid, anisotropic structure of molecules derived from this compound could lead to the formation of liquid crystalline phases with interesting optical and electronic properties.

Q & A

Q. What are the critical considerations for synthesizing 6-amino-2,3-difluorobenzenethiol with high purity?

Synthesis of fluorinated aromatic thiols like this compound requires precise control over fluorination and thiolation steps. Key steps include:

  • Fluorine introduction : Use halogen-exchange reactions (e.g., Balz-Schiemann or SNAr reactions) with fluorinating agents like KF/18-crown-6 in polar aprotic solvents (e.g., DMF) .
  • Thiol group protection : Protect the thiol group during synthesis using trityl or acetyl groups to prevent oxidation or side reactions .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (e.g., from ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How can researchers resolve contradictions in NMR data for fluorinated aromatic thiol derivatives?

Fluorine and amino groups in this compound complicate NMR interpretation due to:

  • 19F^{19}\text{F} NMR splitting : Fluorine atoms at C2 and C3 cause complex splitting patterns. Use high-field NMR (≥400 MHz) and reference standards (e.g., CFCl3_3) .
  • Amino-thiol tautomerism : Stabilize the thiol form with inert atmospheres (N2_2) and low temperatures during analysis. Confirm tautomeric states via IR (S-H stretch ~2550 cm1^{-1}) or LC-MS .
  • Contradictory coupling constants : Compare experimental JFFJ_{F-F} values (expected: 10–15 Hz for ortho-fluorines) with DFT-calculated models to validate assignments .

Advanced Research Questions

Q. What methodologies optimize the stability of this compound in aqueous solutions for biological assays?

The thiol group’s susceptibility to oxidation requires:

  • pH control : Buffer solutions (pH 6–8) with EDTA to chelate metal ions that catalyze oxidation .
  • Antioxidants : Add 1–5 mM TCEP (tris(2-carboxyethyl)phosphine) or DTT to maintain reduced thiol states .
  • Storage : Lyophilize the compound under argon and store at –80°C. For short-term use, dissolve in degassed DMSO (≤1 mM) .

Q. How can computational modeling guide the design of this compound derivatives for enzyme inhibition studies?

  • Docking studies : Use AutoDock Vina or Schrödinger to predict binding modes with cysteine-dependent enzymes (e.g., cathepsins). Focus on sulfur-π interactions with catalytic residues .
  • QSAR analysis : Correlate Hammett σ constants of substituents (e.g., electron-withdrawing fluorine) with IC50_{50} values to optimize inhibitory potency .
  • MD simulations : Assess dynamic stability of enzyme-inhibitor complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories .

Q. What strategies mitigate side reactions during cross-coupling of this compound in organometallic catalysis?

  • Ligand design : Use Pd(OAc)2_2 with bulky ligands (XPhos) to suppress β-hydride elimination and thiolate poisoning .
  • Solvent selection : Anhydrous toluene or THF minimizes proton exchange at the amino group.
  • In situ protection : Convert the thiol to a disulfide before coupling, then reduce post-reaction with Zn/HOAc .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.